molecular formula C11H11NOS2 B3609010 5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

5'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

Cat. No. B3609010
M. Wt: 237.3 g/mol
InChI Key: ZEUBZCDNTJHGFZ-UHFFFAOYSA-N
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Patent
US07645887B2

Procedure details

5-methyl-1H-indole-2,3-dione (6 g, 37 mmol) was suspended in 100 ml of AcOH. The heterogenous mixture was heated at 60° C. After complete solubilisation, 1,2-ethanedithiol (3.15 ml, 37 mmol) was added and then neat BF3.OEt2 (9.5 ml, 75 mmol) was added dropwise. The reaction was stirred for 25 minutes, in which time the reaction mixture became homogenous. After 20 minutes at room temperature, the reaction was quenched by addition of water, the solid washed several times with large amounts of water and air dried affording 5′-methylspiro[1,3-dithiolane-2,3′-indol]-2′(1′H)-one 6 as a brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH2:13]([SH:16])[CH2:14][SH:15].B(F)(F)F.CCOCC>CC(O)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]12[S:16][CH2:13][CH2:14][S:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Step Two
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(CS)S
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 25 minutes, in which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 minutes at room temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of water
WASH
Type
WASH
Details
the solid washed several times with large amounts of water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CC=1C=C2C3(C(NC2=CC1)=O)SCCS3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.